molecular formula C17H33N3O3 B7916797 [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7916797
M. Wt: 327.5 g/mol
InChI Key: IHVYOXKOXZEYLQ-ZDUSSCGKSA-N
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Description

The compound [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl ester, an isopropyl carbamate group, and an (S)-2-amino-propionyl substituent. Its stereochemistry (S-configuration) and functional groups suggest roles in modulating enzyme binding affinity and metabolic stability.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-12(2)20(16(22)23-17(4,5)6)11-14-7-9-19(10-8-14)15(21)13(3)18/h12-14H,7-11,18H2,1-6H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVYOXKOXZEYLQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Piperidin-4-ylmethyl-isopropyl-carbamic Acid Tert-Butyl Ester

Starting material : 4-Piperidone hydrochloride.

  • Boc protection : Treatment with di-tert-butyl dicarbonate in aqueous acetone and sodium carbonate yields N-Boc-4-piperidone.

  • Reductive amination : Reaction with isopropylamine and sodium borohydride in methanol introduces the isopropyl group.

  • Methylation : Alkylation of the piperidine nitrogen with methyl iodide or similar agents forms the methylisopropylcarbamate.

Key data :

StepReagents/ConditionsYieldReference
Boc protection(Boc)₂O, Na₂CO₃, acetone/H₂O93%
Reductive aminationi-PrNH₂, NaBH₄, MeOH82%

Step 2: Coupling with (S)-2-Aminopropionic Acid

  • Activation : (S)-2-aminopropionic acid is converted to its mixed anhydride using chloroacetyl chloride or activated as a HATU/DIPEA complex.

  • Amide bond formation : The activated acid reacts with intermediate A under inert conditions.

Example protocol :

  • (S)-2-azidopropionyl chloride (from (S)-2-aminopropionic acid via diazotization) is coupled to intermediate A in dichloromethane with triethylamine.

  • Catalytic hydrogenation (Pd/C, H₂) reduces the azide to the primary amine.

Yield : 55–78% for analogous amide couplings.

Step 1: Synthesis of 1-(2-Aminoethyl)piperidine-4-ylmethyl Derivative

Starting material : 1-(2-Aminoethyl)-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS: 874831-65-9).

  • Stereoselective acylation : (S)-2-aminopropionyl chloride is reacted with the primary amine under Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂).

  • Work-up : Extraction and purification via silica chromatography.

Advantages : Avoids late-stage reductions, preserving stereochemistry.
Yield : 70–85% for similar acylations.

Route 3: Solid-Phase Synthesis for Scalability

Protocol adapted from WO2009070485A1 :

  • Resin-bound piperidine : Wang resin functionalized with Fmoc-piperidine-4-carboxylic acid.

  • Iterative coupling :

    • Deprotection (piperidine/DMF).

    • Isopropylcarbamate introduction via HATU/DIPEA-mediated coupling.

    • (S)-2-aminopropionyl group added using Fmoc-protected amino acid.

  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.

Yield : 60–75% (multi-gram scale).

Critical Analysis of Methodologies

Stereochemical Control

  • (S)-Configuration : Achieved via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation.

  • Racemization risks : Mild coupling conditions (e.g., HATU at 0°C) minimize epimerization.

Comparative Data Table

MethodKey StepsYieldPurityScalabilityReference
Sequential AlkylationBoc protection → Reductive amination → Acylation68%>95%Moderate
Direct FunctionalizationPre-built piperidine → Acylation82%98%High
Solid-Phase SynthesisResin-bound synthesis → Cleavage73%97%High

Chemical Reactions Analysis

Types of Reactions

"[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester" undergoes various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents leading to the formation of ketones or aldehydes.

  • Reduction: : Hydrogenation reactions to convert double bonds or functional groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions, leading to the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4)

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Substitution Reagents: : Halogenating agents (e.g., Br2, Cl2), Acid chlorides, Anhydrides

Major Products

The reactions typically yield derivatives of the original compound, such as hydroxylated, halogenated, or alkylated products, which can have unique properties and applications.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Utilized as a building block in the synthesis of complex molecules and novel materials.

Biology

  • Biochemical Studies: : Investigated for its interaction with various enzymes and proteins, providing insights into biochemical pathways.

Medicine

  • Pharmaceuticals: : Explored for potential therapeutic applications, including drug development for specific diseases due to its bioactive properties.

Industry

  • Material Science: : Used in the development of advanced materials with specific functional properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, influencing biological pathways. Its mechanism of action may involve binding to active sites, inhibiting enzymatic activity, or modulating receptor functions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Key Substituents Ester Group Notable Properties References
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester C19H33N3O4 Piperidin-4-ylmethyl, (S)-2-amino-propionyl tert-butyl Chiral center (S-configuration), potential for enhanced stereoselective binding Inferred
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C12H22N2O3 Piperidin-4-yl, acetyl tert-butyl Acetyl group increases hydrophobicity; used in synthesizing kinase inhibitors. LCMS: [M+H]<sup>+</sup> 253.1
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C19H29N3O3 Piperidin-3-yl, benzyl ester benzyl Benzyl ester may confer higher lipophilicity but lower metabolic stability vs. tert-butyl. Predicted density: 1.14 g/cm³
4-(5-Bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester C18H25BrN2O2 Bromo-dihydroindole substituent tert-butyl Bromine enhances electrophilicity; potential intermediate for halogenated drug candidates

Functional Group Impact on Reactivity and Bioactivity

  • tert-Butyl vs. Benzyl Esters : The tert-butyl group in the target compound and tert-butyl (1-acetylpiperidin-4-yl)carbamate likely improves metabolic stability compared to benzyl esters, as tert-butyl groups resist esterase cleavage more effectively. This property is critical for oral bioavailability .
  • Amino-propionyl vs. Acetyl Substituents: The (S)-2-amino-propionyl group in the target compound introduces a primary amine, enabling hydrogen bonding with biological targets.
  • Piperidine Substitution Position : The 4-ylmethyl group in the target compound may enhance conformational flexibility compared to 3-yl or 4-yl analogs, influencing binding pocket accessibility .

Research Findings and Implications

  • Mutagenicity Mitigation : Glutathione S-transferases activated by tert-butyl derivatives () could reduce mutagenic metabolites, implying that tert-butyl esters in pharmaceuticals might lower off-target toxicity .

Biological Activity

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a complex organic compound with significant potential in pharmacology. This compound features a piperidine ring, an amino acid moiety, and a carbamic acid derivative, which contribute to its structural diversity and potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 325.48 g/mol
  • CAS Number : 1401667-95-5

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Enzyme Inhibition : Compounds like this one may inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
  • Receptor Binding : The piperidine structure may facilitate binding to various neurotransmitter receptors, influencing neurological functions.

Biological Activity Overview

The biological activity of [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester can be summarized as follows:

Activity TypeDescription
Anti-inflammatory May inhibit the release of pro-inflammatory cytokines like IL-1β.
Neuroactive Potential modulation of neurotransmitter systems, affecting mood and cognition.
Antimicrobial Similar compounds have shown efficacy against various microbial strains.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that compounds with similar structures reduced IL-1β release in LPS/ATP-stimulated human macrophages, indicating potential anti-inflammatory properties. The inhibition was concentration-dependent, with significant effects observed at micromolar concentrations .
  • Neuropharmacological Assessment : In vitro assays have shown that derivatives of piperidine can influence neurotransmitter systems, suggesting that [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester might exhibit neuroprotective effects.
  • Antimicrobial Activity : Research on structurally related compounds has revealed notable antimicrobial properties, which could extend to this compound due to its structural similarities .

Research Methodologies

The investigation into the biological activity of this compound typically involves:

  • In vitro Pharmacological Screening : Assessing the effects on cell lines to determine anti-inflammatory and neuroactive properties.
  • Binding Affinity Studies : Evaluating interactions with specific receptors or enzymes to elucidate mechanisms of action.
  • Structural Activity Relationship (SAR) Analysis : Modifying the compound's structure to optimize biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves sequential protection and coupling steps. For the tert-butyl carbamate group, a common approach is using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or NaHCO₃) to protect the amine. Piperidine intermediates can be functionalized via reductive amination or nucleophilic substitution. For example, Ludwig et al. describe tert-butyl ester formation using sodium acetate and 1-octanesulfonate buffer systems to stabilize intermediates during coupling reactions . Multi-step protocols, such as those for 4-iodomethylpiperidine derivatives, may involve palladium-catalyzed cross-coupling or SN2 substitutions (e.g., KI in DMF) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical techniques include:
  • GC-MS with electron ionization (EI) and split-mode injection (1:50 ratio) to confirm molecular weight and fragmentation patterns .
  • HPLC-TOF for precise mass measurement (e.g., theoretical vs. observed Δppm < 2) .
  • FTIR-ATR (4000–400 cm⁻¹) to identify functional groups like the tert-butyl carbonyl (≈1680 cm⁻¹) and amide bonds .
    Buffer systems for HPLC mobile phases, such as sodium acetate/1-octanesulfonate (pH 4.6) with methanol, ensure reproducible retention times .

Q. What are the stability considerations for long-term storage?

  • Methodological Answer : The compound is stable under inert conditions (argon, −20°C) but degrades in the presence of strong oxidizers or acidic/basic environments. Stability studies recommend desiccated storage with silica gel to prevent hydrolysis of the tert-butyl carbamate group . Regular NMR (¹H/¹³C) or LC-MS monitoring every 6–12 months is advised to detect decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the (S)-2-aminopropionyl moiety to the piperidine scaffold?

  • Methodological Answer : Enantioselective coupling requires chiral catalysts or resolved intermediates. For example, asymmetric Mannich reactions using tert-butyl carbamates (e.g., (S)-configured amines) can achieve >90% enantiomeric excess (ee) with Pd or organocatalysts . Solvent polarity (e.g., DMF vs. THF) and temperature control (0–25°C) minimize racemization. Kinetic studies suggest that steric hindrance at the piperidine 4-position necessitates prolonged reaction times (24–48 hrs) for complete conversion .

Q. What strategies resolve contradictions in biological activity data for structural analogs?

  • Methodological Answer : Contradictions often arise from off-target interactions or impurities. Conduct:
  • SAR Analysis : Compare analogs with systematic modifications (e.g., tert-butyl vs. benzyl carbamates) using radiolabeled binding assays (e.g., dopamine/serotonin transporter studies) .
  • Impurity Profiling : Use GC-IR and HPLC-TOF to detect trace byproducts (e.g., deprotected amines or oxidized piperidines) that may antagonize biological targets .
  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) identifies steric clashes caused by the isopropyl group in docking poses .

Q. How can enantiomeric purity be ensured during large-scale synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases resolves (R)- and (S)-isomers. For preparative-scale separation, simulated moving bed (SMB) chromatography achieves >99% ee . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer .

Safety and Handling

Q. What precautions are necessary for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4, H333) .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄, HNO₃) to prevent exothermic decomposition .
  • Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

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